![molecular formula C11H10O4 B1314195 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid CAS No. 85680-64-4](/img/structure/B1314195.png)
3-Methoxy-4-(prop-2-ynyloxy)benzoic acid
Overview
Description
3-Methoxy-4-(prop-2-ynyloxy)benzoic acid, also known as m-MPBA, is an aromatic carboxylic acid that is used in a variety of scientific and industrial applications. It is a versatile compound that can be used as a building block in organic synthesis and as a starting material for the production of many different compounds. It has also been used in research applications, such as in the study of enzyme kinetics and for the development of new drugs and therapeutic agents.
Scientific Research Applications
Chemical Probe Synthesis
3-Methoxy-4-(prop-2-ynyloxy)benzoic acid is utilized in the synthesis of chemical probes. These probes are trifunctional building blocks containing a light-activated benzophenone, an alkyne tag, and a carboxylic acid synthetic handle. This application is crucial for creating molecules that can interact with specific proteins or enzymes within cells, allowing researchers to study biological processes and disease mechanisms in real-time .
Proteomics Research
This compound is also used in proteomics research, which involves the large-scale study of proteins, particularly their structures and functions. The compound’s unique properties make it suitable for biochemical studies that require precise modifications of proteins or the tracking of protein interactions .
Cytotoxic Activity Studies
Another application is in the study of cytotoxic activity. Propargyl compounds, which can be synthesized using 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid, are evaluated for their potential to inhibit or kill cancer cells. This research is vital for developing new cancer therapies .
properties
IUPAC Name |
3-methoxy-4-prop-2-ynoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-3-6-15-9-5-4-8(11(12)13)7-10(9)14-2/h1,4-5,7H,6H2,2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBULVBEPSHSEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00519501 | |
Record name | 3-Methoxy-4-[(prop-2-yn-1-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00519501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-(prop-2-ynyloxy)benzoic acid | |
CAS RN |
85680-64-4 | |
Record name | 3-Methoxy-4-[(prop-2-yn-1-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00519501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.